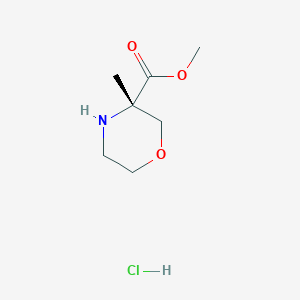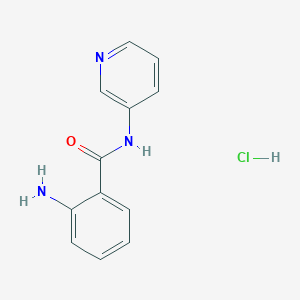![molecular formula C20H28N2O3 B1652471 3-(3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-1-phenylpyrrolidin-2-one CAS No. 1444025-86-8](/img/structure/B1652471.png)
3-(3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-1-phenylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3-Dimethyl-1,5-dioxa-9-azaspiro[55]undecan-9-yl)-1-phenylpyrrolidin-2-one is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-1-phenylpyrrolidin-2-one typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the phenylpyrrolidinone moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-1-phenylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel polymers and materials with specific mechanical and thermal properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 3-(3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The spirocyclic structure allows for unique binding interactions, enhancing its specificity and potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane
- 3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane
- 3,3-Dimethyl-1,5-dioxaspiro(5.5)undecan-9-one
Uniqueness
Compared to similar compounds, 3-(3,3-Dimethyl-1,5-dioxa-9-azaspiro[55]undecan-9-yl)-1-phenylpyrrolidin-2-one stands out due to the presence of the phenylpyrrolidinone moiety
Eigenschaften
CAS-Nummer |
1444025-86-8 |
|---|---|
Molekularformel |
C20H28N2O3 |
Molekulargewicht |
344.4 |
IUPAC-Name |
3-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C20H28N2O3/c1-19(2)14-24-20(25-15-19)9-12-21(13-10-20)17-8-11-22(18(17)23)16-6-4-3-5-7-16/h3-7,17H,8-15H2,1-2H3 |
InChI-Schlüssel |
QYGPMVNHRLCLEZ-UHFFFAOYSA-N |
SMILES |
CC1(COC2(CCN(CC2)C3CCN(C3=O)C4=CC=CC=C4)OC1)C |
Kanonische SMILES |
CC1(COC2(CCN(CC2)C3CCN(C3=O)C4=CC=CC=C4)OC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B1652392.png)

![4-[(1-Ethyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(4-fluorobenzyl)-2-piperazinone](/img/structure/B1652394.png)


![Methyl 1-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B1652400.png)




![Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1652411.png)
